Melanin

Catalog No.
S630375
CAS No.
8049-97-6
M.F
C18H10N2O4
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melanin

CAS Number

8049-97-6

Product Name

Melanin

IUPAC Name

6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone

Molecular Formula

C18H10N2O4

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H10N2O4/c1-5-13-9-7(3-19-13)12-10-8(11(9)17(23)15(5)21)4-20-14(10)6(2)16(22)18(12)24/h3-4,19-20H,1-2H3

InChI Key

XUMBMVFBXHLACL-UHFFFAOYSA-N

SMILES

CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O

Synonyms

Allomelanins, Melanin, Melanins, Phaeomelanins

Canonical SMILES

CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O

Bioprotective Properties: A Shield against Harmful Elements

One of the most well-studied aspects of melanin in scientific research is its photoprotective properties. Melanin acts as a natural sunscreen by absorbing ultraviolet (UV) radiation, shielding underlying tissues from its damaging effects. This function plays a crucial role in protecting against sunburn, skin cancer development, and other UV-induced damage .

Furthermore, research suggests melanin possesses antioxidant and free radical scavenging abilities. These properties aid in protecting cells from oxidative stress, a cellular imbalance linked to various diseases, including neurodegenerative disorders and age-related conditions .

Biomedical Applications: Exploring Therapeutic Potential

Melanin's diverse properties hold promise for various biomedical applications. Research is exploring its potential in:

  • Cancer therapy: Melanin's ability to absorb UV radiation and interact with free radicals is being investigated for its potential role in developing new cancer treatment strategies .
  • Drug delivery: Melanin's biocompatibility and ability to interact with specific molecules are being explored for its potential use in targeted drug delivery systems .
  • Tissue engineering: Melanin's presence in various tissues and its interaction with cells suggest its potential use in developing biocompatible materials for tissue engineering applications .

Environmental and Industrial Applications: Beyond the Biological Realm

Melanin's unique properties extend beyond the biological realm, offering potential for applications in various environmental and industrial fields:

  • Environmental remediation: Melanin's ability to chelate (bind) metal ions makes it a potential candidate for removing heavy metals from contaminated water and soil .
  • Biosensors: The electrical and light-absorbing properties of melanin are being explored for developing biosensors for detecting various environmental pollutants and biological molecules .
  • Biomaterials: Melanin's biocompatibility and unique properties are being investigated for developing novel biomaterials for various industrial applications, including coatings, composites, and electronics .

Melanin is a complex polymeric pigment found in various organisms, including humans, where it plays crucial roles in pigmentation and protection against ultraviolet radiation. It is primarily produced in specialized cells called melanocytes through a process known as melanogenesis. There are several types of melanin, the most notable being eumelanin and pheomelanin. Eumelanin is typically dark brown or black, while pheomelanin appears yellow to red. Melanin's structure is not uniform; it consists of a diverse array of polymeric forms that contribute to its various biological functions and properties .

Melanin's primary function is to shield the skin from UV radiation. It absorbs UV photons and dissipates the energy as heat, preventing damage to underlying cells []. Additionally, melanin may act as a free radical scavenger, neutralizing harmful molecules produced by UV exposure [].

The biosynthesis of melanin begins with the amino acid tyrosine, which undergoes several enzymatic transformations. The key reactions involved include:

  • Tyrosine Hydroxylation:
    • Tyrosine is converted to dihydroxyphenylalanine (DOPA) by the enzyme tyrosine hydroxylase.
  • DOPA Oxidation:
    • DOPA is then oxidized to dopaquinone by the enzyme tyrosinase.
  • Polymerization:
    • Dopaquinone can follow different pathways:
      • For Eumelanin: It can convert to 5,6-dihydroxyindole (DHI) or 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which subsequently polymerize to form eumelanin.
      • For Pheomelanin: Dopaquinone can react with cysteine to produce benzothiazines, leading to pheomelanin formation .

Melanin serves several biological functions:

  • Photoprotection: Melanin absorbs harmful ultraviolet radiation, reducing the risk of DNA damage and skin cancers.
  • Pigmentation: It contributes to the coloration of skin, hair, and eyes, influencing aesthetic traits and potentially social dynamics.
  • Antioxidant Properties: Melanin acts as a free radical scavenger, protecting cells from oxidative stress.
  • Neuromodulation: In the brain, neuromelanin may play roles in neuroprotection and neurotransmission .

Melanin can be synthesized through both natural and artificial methods:

  • Natural Synthesis: Occurs in living organisms through the enzymatic pathway involving tyrosinase.
  • Synthetic Approaches: Various methods have been developed to create melanin-like compounds in laboratories, such as:
    • Polydopamine Synthesis: A widely studied synthetic analog that mimics eumelanin properties.
    • Chemical Polymerization: Using precursors like dopamine under controlled conditions to achieve desired structural characteristics .

Melanin has a wide range of applications across various fields:

  • Cosmetics: Used for skin protection and pigmentation in sunscreens and makeup products.
  • Medicine: Investigated for its potential in drug delivery systems due to its ability to bind various compounds.
  • Biomaterials: Employed in tissue engineering and regenerative medicine due to its biocompatibility and antioxidant properties.
  • Electronics: Explored for use in organic electronics due to its conductive properties .

Melanin interacts with various chemicals, impacting both its functionality and safety:

  • Drug Binding: Melanin can bind drugs and other chemicals, potentially affecting their bioavailability and toxicity. This binding may provide protective effects but can also lead to accumulation of harmful substances over time.
  • Neurotoxicity: In neurological contexts, neuromelanin's affinity for certain neurotoxic agents has been linked to conditions such as Parkinson's disease .

Several compounds share structural or functional similarities with melanin:

CompoundTypeKey Characteristics
EumelaninNatural PigmentDark brown/black color; UV protection
PheomelaninNatural PigmentYellow/red color; less UV protection
NeuromelaninBrain PigmentFound in dopaminergic neurons; neuroprotective roles
AllomelaninFungal PigmentFound in fungi; varies in structure
PyomelaninBacterial PigmentProduced by certain bacteria; unique biochemical pathways

Melanin's uniqueness lies in its complex structure, diverse forms, and multifaceted biological roles compared to these similar compounds. Its ability to absorb UV light effectively while also serving as an antioxidant makes it particularly valuable in both biological systems and industrial applications .

Physical Description

Solid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

318.06405680 g/mol

Monoisotopic Mass

318.06405680 g/mol

Heavy Atom Count

24

Other CAS

8049-97-6

Wikipedia

3,8-Dimethyl-2,7-dihydrobenzo[1,2,3-cd:4,5,6-c'd']diindole-4,5,9,10-tetrone

Use Classification

Cosmetics -> Skin protecting

Dates

Modify: 2023-08-15

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